Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound with the molecular formula C16H23NO3 It features a bicyclic structure with a tert-butyl ester group, a hydroxymethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with {3-azabicyclo[3.1.1]heptan-1-yl}methanol . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate: Contains a thienyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-16(2,3)22-15(21)19-11-17(13-20)9-18(10-17,12-19)14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLHLAJKFVBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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